molecular formula C15H10N2O3 B1417491 (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime CAS No. 36412-08-5

(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime

Cat. No. B1417491
CAS RN: 36412-08-5
M. Wt: 266.25 g/mol
InChI Key: YLVMFMIISDSSJQ-UHFFFAOYSA-N
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Description

(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the quinoline family and has been found to possess unique properties that make it a promising candidate for further study.

Scientific Research Applications

Antioxidant Properties

Oximes, including compounds similar to (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime, have been investigated for their potential antioxidant properties. A study on 3-(phenylhydrazono) butan-2-one oxime, a compound structurally related to the oxime , demonstrated its efficacy in reducing hydrogen peroxide-induced lipid peroxidation, suggesting its potential as an antioxidant compound (Puntel et al., 2008).

Catalytic Synthesis and Antimicrobial Activity

Quinoline derivatives, similar to the specified compound, have been synthesized using Zirconium nanoparticles (ZrO2 NPs) as catalysts, demonstrating potential antimicrobial activity. This synthesis method, which involved derivatives like 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione, highlighted the compound's potential for antibacterial and antifungal applications (Jadhav et al., 2017).

Synthesis and Antimicrobial Activities of New Oxime Carbamates

Research involving the synthesis of new oxime carbamates of 3-aryl-2-thioquinazolin-4(3H)-one, which shares structural similarities with the compound , has shown significant results in antimicrobial activities. This implies potential for similar structures in antimicrobial applications (Patil et al., 2012).

NMDA Receptor Glycine Site Antagonists

Compounds structurally related to (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime, such as 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, have been identified as potent antagonists for NMDA receptor glycine sites. This suggests potential neurological applications for similar compounds (Cai et al., 1996).

Cytotoxic Evaluation

Certain derivatives of 4-anilino-2-phenylquinoline, related to the compound , have been evaluated for cytotoxicity against cancer cells. This research implies potential use in cancer treatment or as a model for the development of anticancer agents (Zhao et al., 2005).

properties

IUPAC Name

4-hydroxy-3-nitroso-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)17(15(19)13(14)16-20)10-6-2-1-3-7-10/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVMFMIISDSSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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